molecular formula C18H23NO3 B1392462 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid CAS No. 1242892-63-2

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Numéro de catalogue: B1392462
Numéro CAS: 1242892-63-2
Poids moléculaire: 301.4 g/mol
Clé InChI: NVPXJYRUHHQCCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted at the 4-position. The nitrogen atom of the piperidine is acylated with a cyclopentylcarbonyl group. This structural motif is common in medicinal chemistry, where the benzoic acid moiety often serves as a pharmacophore for binding interactions, while the piperidine and acyl groups modulate physicochemical properties such as lipophilicity and solubility.

Propriétés

IUPAC Name

4-[1-(cyclopentanecarbonyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(15-3-1-2-4-15)19-11-9-14(10-12-19)13-5-7-16(8-6-13)18(21)22/h5-8,14-15H,1-4,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXJYRUHHQCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Analyse Des Réactions Chimiques

Types of Reactions

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Log P (Predicted) Pharmacological Activity
Target Compound C₁₈H₂₃NO₃ 301.38 Cyclopentylcarbonyl, benzoic acid Moderate lipophilicity Not reported (assumed enzyme modulation)
4-(1-Boc-piperidin-4-yl)benzoic acid C₁₇H₂₃NO₄ 329.40 tert-Butoxycarbonyl (Boc), benzoic acid Soluble in DMSO, chloroform Research chemical (protecting group utility)
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.71 2-Chlorobenzoyl, carboxylic acid Slightly soluble in methanol, DMSO Research chemical (structural analog for drug discovery)
4-(1-(Trifluoroethyl)piperidin-4-yl)benzoic acid C₁₄H₁₆F₃NO₂ 287.28 Trifluoroethyl, benzoic acid High lipophilicity (log P ~3.5) Potential CNS-targeted applications
4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid C₁₇H₂₃NO₅ 321.37 Boc-protected piperidinyloxy, benzoic acid Low aqueous solubility Intermediate in peptide synthesis

Key Observations :

  • Electron-Withdrawing Effects : Compounds with trifluoroethyl groups (e.g., ) exhibit higher acidity (lower pKa) due to the electron-withdrawing nature of fluorine, which may influence binding to charged targets.
  • Synthetic Utility : Boc-protected derivatives (e.g., ) are often intermediates in multistep syntheses, whereas the target compound’s cyclopentyl group may offer stability against metabolic degradation.

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles
  • Soluble Epoxide Hydrolase (sEH) Inhibitors : Compounds like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB) and 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CPTU) share structural motifs with the target compound (piperidine + acyl groups). These analogs inhibit sEH, a target in inflammation and cardiovascular diseases. The target compound’s cyclopentylcarbonyl group may similarly engage hydrophobic pockets in enzyme active sites.
  • Anti-Inflammatory Activity: Piperidine-linked benzoic acid derivatives, such as 4-(4-(2-(9-chloro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)ureido)piperidin-1-yl)benzoic acid (10e) , demonstrate anti-inflammatory effects in preclinical models. The target compound’s lack of a urea moiety may reduce off-target interactions but requires validation.
Structural Activity Relationships (SAR)
  • Conversely, bulkier groups (e.g., adamantyl in t-TUCB ) improve selectivity but may limit solubility.
  • Piperidine Substitution : Piperidine rings substituted with aromatic groups (e.g., benzyl in ) or electron-deficient systems (e.g., trifluoromethyl in ) alter conformational flexibility and target engagement.

Activité Biologique

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid, with the CAS number 1242892-63-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO3C_{18}H_{23}NO_3, with a molecular weight of 301.4 g/mol. The compound features a piperidine ring substituted with a cyclopentylcarbonyl group and a benzoic acid moiety.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
SMILESC1CCC(C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on piperidine derivatives has shown promising results against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. A study evaluating related piperazine derivatives reported effective inhibition against bacterial strains such as Staphylococcus aureus and fungal pathogens, indicating that variations in the piperidine structure can enhance bioactivity against microbial infections .

Neuropharmacological Effects

Given its structural similarity to psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound. Preliminary findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Synthesis and Evaluation

A notable study synthesized a series of piperidine derivatives, including variations of the target compound. The biological evaluations demonstrated that certain substitutions could significantly enhance antitumor efficacy while maintaining low toxicity profiles.

Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntitumorTBD
Piperazine derivative AAntibacterial15
Piperazine derivative BAntifungal10

Mechanistic Insights

Research indicates that the mechanism of action for related compounds often involves interaction with specific receptors or enzymes critical for cell growth and survival. For example, some studies have highlighted the role of cyclopentyl substituents in enhancing binding affinity to target proteins involved in cancer progression.

Q & A

Q. What are the typical synthetic routes for 4-[1-(cyclopentylcarbonyl)piperidin-4-yl]benzoic acid, and how can intermediates be characterized?

The synthesis of this compound often involves multi-step reactions, including cyclopentylcarbonyl group coupling to a piperidine scaffold and subsequent benzoic acid functionalization. A common approach is:

  • Step 1 : React piperidine-4-carboxylic acid derivatives with cyclopentylcarbonyl chloride under basic conditions (e.g., pyridine) to form the cyclopentylcarbonyl-piperidine intermediate.
  • Step 2 : Couple the intermediate with a bromobenzoic acid derivative via nucleophilic aromatic substitution or Pd-mediated cross-coupling.
  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and purity. For example, distinct aromatic proton signals (δ 7.93–8.09 ppm) and cyclopentyl CH₂ groups (δ 1.52–2.36 ppm) are critical markers . IR spectroscopy (e.g., carbonyl peaks at ~1687 cm⁻¹) validates functional groups .

Q. How can researchers optimize reaction yields for cyclopentylcarbonyl-piperidine intermediates?

Yield optimization relies on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions.
  • Catalyst use : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency in aryl halide reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for acylations ensure complete conversion .
    Documented procedures report yields >85% when using stoichiometric acylating agents and inert atmospheres .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR results (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or impurities. Strategies include:

  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC can clarify piperidine CH₂ group assignments .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous piperidine-benzoic acid cocrystals .

Q. What methodologies are effective for studying the compound’s biological activity in silico and in vitro?

  • Molecular docking : Screen against targets like carbonic anhydrase isoforms using AutoDock Vina. The benzoic acid moiety may mimic sulfonamide inhibitors, as seen in structurally related compounds .
  • Enzyme assays : Test inhibition potency via stopped-flow kinetics (e.g., monitoring CO₂ hydration rates for carbonic anhydrase) .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics, leveraging logP values (~2.5) and topological polar surface area (~90 Ų) .

Q. How can reaction design be improved using computational and experimental feedback loops?

The ICReDD framework integrates quantum chemical calculations and machine learning to streamline optimization:

  • Step 1 : Perform reaction path searches (e.g., using GRRM17) to identify low-energy intermediates and transition states .
  • Step 2 : Train ML models on experimental data (e.g., yields, reaction times) to predict optimal conditions (solvent, catalyst loading).
  • Step 3 : Validate predictions via high-throughput experimentation (HTE), iterating until convergence. This approach reduces trial-and-error cycles by >50% .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility profiles?

If solubility predictions (e.g., using Abraham parameters) conflict with experimental results (e.g., poor DMSO solubility):

  • Reevaluate solvation models : Adjust hydrogen-bonding descriptors for the cyclopentyl group, which may reduce polarity .
  • Experimental validation : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) to assess pH-dependent behavior. For example, the carboxylic acid group (pKa ~4.5) enhances solubility at physiological pH .

Methodological Resources

  • Synthetic protocols : Refer to hydrolysis/condensation steps in analogous piperidine-carboxylic acid syntheses .
  • Analytical standards : Cross-validate NMR/IR data with PubChem entries for structurally related compounds .
  • Computational tools : Utilize Gaussian16 for DFT calculations and ICReDD’s reaction databases for design optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.